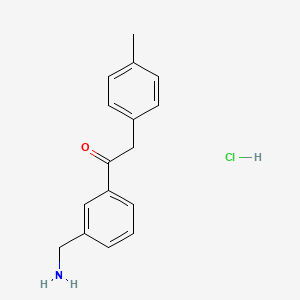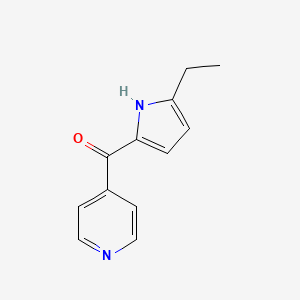
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid is a chiral compound with a complex structure. It is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound also features a carboxylic acid group, a ketone group, and a methyl group, making it a versatile molecule in organic synthesis and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor molecule, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products. Advanced purification techniques, such as crystallization or chromatography, are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, esters, amides, and other substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target molecule.
類似化合物との比較
Similar Compounds
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid: shares similarities with other tetrahydrofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable compound for stereoselective synthesis and various scientific applications.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
(2S,3S,4R)-4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h7-9H,3-6H2,1-2H3,(H,12,13)/t7-,8+,9+/m1/s1 |
InChIキー |
VRNXAQRALVPTGJ-VGMNWLOBSA-N |
異性体SMILES |
CCCCC[C@H]1[C@H]([C@H](C(=O)O1)C)C(=O)O |
正規SMILES |
CCCCCC1C(C(C(=O)O1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



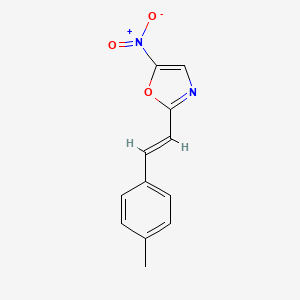
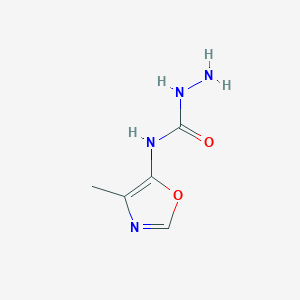
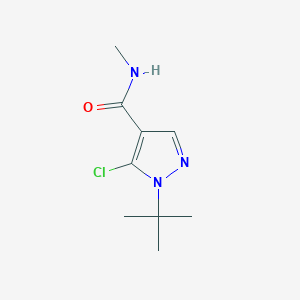
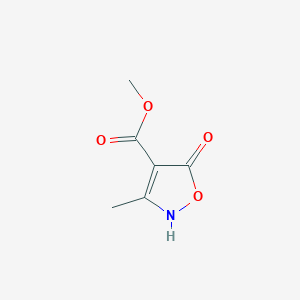



![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)
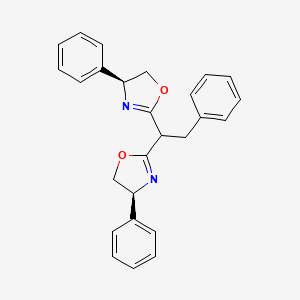
![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
